molecular formula C20H22N4O2 B1684478 N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine CAS No. 796888-12-5

N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Cat. No. B1684478
M. Wt: 350.4 g/mol
InChI Key: FBWZAFQEOKNGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is a novel compound that has been investigated for its potential to be used in a variety of scientific research applications. This compound has a unique structure that makes it attractive for use in drug discovery, as it has the potential to interact with a variety of biological targets.

Scientific Research Applications

Antimicrobial and Antibiofilm Activity

N2,N4-Disubstituted Quinazoline-2,4-Diamines as Dihydrofolate Reductase Inhibitors show potent antibacterial activity against multidrug-resistant Acinetobacter baumannii . These compounds are strongly antibacterial, with MICs as low as 0.5 μM, and exhibit potent antibiofilm activity, eradicating 90% of cells within a biofilm at or near MIC levels. Moreover, they show limited toxicity toward human cells and are effective in vivo, demonstrating more efficacy than tigecycline in a murine model of A. baumannii infection. This suggests their potential for development as antibacterial agents (Fleeman et al., 2017).

Antileishmanial Activity

N2,N4-Disubstituted Quinazoline-2,4-Diamines have been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. The compounds exhibit significant antileishmanial activity, with EC50 values in the single-digit micromolar or high nanomolar range. This study led to the identification of promising quinazolines with favorable physicochemical properties and efficacy in a murine model of visceral leishmaniasis. These properties make them suitable candidates for future development of antileishmanial agents (Van Horn et al., 2014).

Antibacterial Properties of Derivatives

A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have shown antibacterial activity against several bacterial strains, including E. coli , S. aureus , and MRSA . The structure-activity relationships developed indicate good activities against these strains, with MICs as low as 3.9 μg mL−1. The study also screened selected compounds for their DMPK properties, suggesting their potential for further development as antibacterial agents (Jiang et al., 2017).

Synthesis Methods and Potential Applications

A study detailed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine and highlighted its potential biological activities in medicine. The synthetic method was optimized, indicating potential for streamlined production and application in medicinal chemistry (Ouyang et al., 2016).

properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhang, J Wang, Q Guo, Y Wang, Y Zhou, H Peng… - Cancer letters, 2012 - Elsevier
P21-activated kinase 4 (PAK4), a serine/threonine protein kinase, has involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic …
Number of citations: 110 www.sciencedirect.com
Q Guo, N Su, J Zhang, X Li, Z Miao, G Wang, M Cheng… - Oncogene, 2014 - nature.com
Superior cervical ganglia 10 (SCG10), as a microtubule (MT) destabilizer, maintains MT homeostasis and has a critical role in neuronal development, but its function in tumorigenesis …
Number of citations: 71 www.nature.com

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